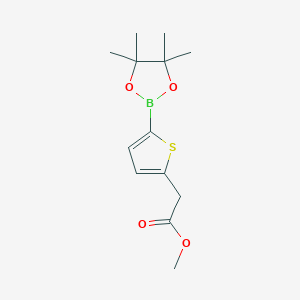![molecular formula C12H16ClF2N B1435797 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2059931-95-0](/img/structure/B1435797.png)
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Vue d'ensemble
Description
“2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2059931-95-0 . It has a molecular weight of 247.72 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is “2-(3,4-difluorobenzyl)-2-methylpyrrolidine hydrochloride” and its InChI Code is "1S/C12H15F2N.ClH/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H" .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 247.72 .Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Cheng Qing-fang (2005) developed a synthesis method for a related compound, 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, highlighting its high purity and suitability for scale-up production Cheng Qing-fang (2005).
- P. Coe et al. (1975) explored the fluorination of 1-methylpyrrole, leading to various derivatives, including 3H,4H-hexafluoro-1-methylpyrrolidine, demonstrating the chemical diversity achievable through fluorination P. Coe et al. (1975).
Medicinal Chemistry Applications :
- T. Rosen et al. (1988) described the asymmetric synthesis and properties of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, a potent antibacterial agent T. Rosen et al. (1988).
Development of Synthons for Medicinal Chemistry :
- R. Singh and T. Umemoto (2011) worked on synthesizing N-protected 4-fluoropyrrolidine derivatives, valuable in medicinal chemistry, especially for dipeptidyl peptidase IV inhibitors R. Singh and T. Umemoto (2011).
New Synthesis Methods :
- M. D’hooghe et al. (2009) developed a new method for the synthesis of 3-amino-2-methylpyrrolidines, demonstrating a novel protocol involving the reductive ring closure of gamma-acetoxy-alpha-chloroketimines M. D’hooghe et al. (2009).
Cyclization Reactions in Organic Synthesis :
- B. Pugin and L. Venanzi (1981) explored palladium-promoted cyclization reactions of aminoalkenes to produce 2-methylpyrrolidines, demonstrating the utility of such reactions in synthetic chemistry B. Pugin and L. Venanzi (1981).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZVEJFJPOABDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one](/img/structure/B1435715.png)
![Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1435716.png)

![Racemic-(2S,3aS,6aS)-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435719.png)





![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)
![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)
![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)
![N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B1435733.png)
